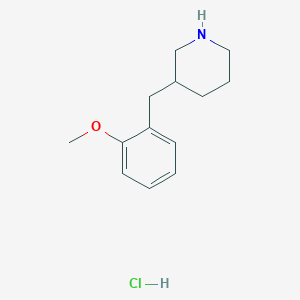

3-(2-Methoxybenzyl)piperidine hydrochloride

描述

3-(2-Methoxybenzyl)piperidine hydrochloride is a piperidine derivative featuring a 2-methoxybenzyl substituent at the 3-position of the piperidine ring. Piperidine derivatives are pharmacologically significant due to their ability to modulate neurotransmitter systems, with substituent patterns critically influencing potency, selectivity, and metabolic stability.

属性

IUPAC Name |

3-[(2-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-7-3-2-6-12(13)9-11-5-4-8-14-10-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEZJQHOUHPHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589979 | |

| Record name | 3-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625454-22-0, 26873-23-4 | |

| Record name | Piperidine, 3-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625454-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzyl)piperidine hydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification steps such as crystallization and recrystallization are employed to obtain the final product with high purity .

化学反应分析

Types of Reactions: 3-(2-Methoxybenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperidine ring can be reduced to form a piperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of 3-(2-Hydroxybenzyl)piperidine hydrochloride.

Reduction: Formation of 3-(2-Methoxybenzyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis

3-(2-Methoxybenzyl)piperidine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties make it a valuable scaffold for developing compounds that can modulate neurotransmitter systems, which is crucial for treating conditions such as depression and anxiety .

Case Study: Antidepressant Development

Recent studies have highlighted the potential of this compound in synthesizing new antidepressants. For instance, researchers have explored its derivatives to create novel pharmacological agents with enhanced efficacy against depressive disorders, demonstrating its relevance in mental health treatment .

Neuroscience Research

Investigating Neurotransmitter Systems

In neuroscience, this compound is employed to study neurotransmitter interactions and their implications for mental health. It aids in understanding the mechanisms behind various neurological conditions, providing insights that could lead to new therapeutic strategies .

Example Research Findings

A study focusing on the interactions of piperidine derivatives with serotonin receptors revealed that modifications in the methoxybenzyl group significantly influence receptor affinity and selectivity, suggesting pathways for developing more effective treatments for anxiety and depression .

Analytical Chemistry

Development of Analytical Methods

this compound is utilized in analytical chemistry to develop methods for detecting and quantifying piperidine derivatives in complex mixtures. This enhances the accuracy of chemical analyses, which is crucial for quality control in pharmaceutical manufacturing .

Analytical Techniques

Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) have been employed to analyze this compound and its derivatives, ensuring precise measurement during drug formulation processes .

Material Science

Applications in Advanced Materials

The unique properties of this compound allow for its use in creating advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Material Properties Comparison

| Property | This compound | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Mechanical Strength | Enhanced | Variable |

| Solubility | Improved | Limited |

Drug Formulation

Improving Drug Delivery Systems

This compound plays a significant role in formulating drug delivery systems. Its ability to enhance solubility and bioavailability compared to similar compounds contributes to improved therapeutic efficacy .

Formulation Strategies

Research has shown that incorporating this compound into drug formulations can lead to higher plasma concentrations of active ingredients, thereby optimizing treatment outcomes for patients with chronic conditions .

作用机制

The mechanism of action of 3-(2-Methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The methoxybenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and facilitates the compound’s interaction with the active sites of the targets. The hydrochloride salt form increases the compound’s solubility and bioavailability .

相似化合物的比较

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzyl or phenyl ring significantly alter molecular weight, solubility, and bioavailability. Key analogues include:

Key Observations :

- Positional Isomerism : Ortho-substituted methoxy groups (e.g., 2-methoxybenzyl) may introduce steric hindrance, affecting binding affinity compared to para-substituted analogues.

- Ether vs. Benzyl Linkages: Phenoxymethyl derivatives (e.g., ) exhibit reduced steric bulk compared to benzyl-linked compounds, possibly altering metabolic stability.

生物活性

3-(2-Methoxybenzyl)piperidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activity. The piperidine ring is known for its interaction with various neurotransmitter systems, while the methoxybenzyl group may enhance the compound's ability to penetrate biological membranes. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors. The piperidine structure allows for modulation of neurotransmitter systems, which is crucial for developing treatments for neurological disorders. The methoxybenzyl moiety may facilitate increased lipophilicity, enhancing the compound's bioavailability and efficacy in vivo.

Neurotransmitter Interaction

Research indicates that compounds with a piperidine structure can interact with various receptors, including:

- Dopamine Receptors : Potential implications for treating conditions like schizophrenia and Parkinson's disease.

- Serotonin Receptors : Involvement in mood regulation and antidepressant effects.

- NMDA Receptors : Uncompetitive antagonism at NMDA receptors has been linked to neuroprotective effects, particularly in models of neurodegeneration .

Enzyme Inhibition

This compound has demonstrated potential in inhibiting key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibition may lead to increased acetylcholine levels, beneficial in Alzheimer's disease treatment.

- Butyrylcholinesterase (BuChE) : Similar implications as AChE inhibition, providing a dual-action mechanism against cholinergic dysfunction .

Antidepressant Effects

A study investigated the antidepressant-like effects of piperidine derivatives, including this compound. Behavioral tests in animal models indicated significant reductions in depressive-like symptoms compared to control groups. The results suggest that modulation of serotonin and norepinephrine pathways may be involved .

Neuroprotective Properties

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in cultures exposed to neurotoxic agents .

Data Tables

常见问题

Q. What are the optimal synthetic routes for 3-(2-Methoxybenzyl)piperidine hydrochloride?

- Methodological Answer : The synthesis typically involves sequential steps:

- Hydrogenation : Reduce pyridine derivatives (e.g., 2-methoxybenzylpyridine) using palladium on carbon (Pd/C) under H₂ to form the piperidine backbone .

- Substitution : Introduce the methoxybenzyl group via nucleophilic substitution or reductive amination. For example, coupling 2-methoxybenzyl chloride with piperidine intermediates under inert conditions (e.g., N₂ atmosphere) .

- Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to yield the hydrochloride salt .

Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl group at C2 of piperidine) and salt formation (HCl protonation) .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., m/z 255.8 for free base; 292.3 for hydrochloride) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or salt conformation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a dry environment. Avoid moisture and oxidizing agents, as hydrolysis or degradation may occur. Stability studies indicate decomposition >180°C, but long-term storage requires desiccants (e.g., silica gel) .

Q. How should researchers handle solubility discrepancies across different solvent systems?

- Methodological Answer :

- Solubility Screening : Test in polar (water, methanol) and non-polar solvents (DCM, chloroform) at 25°C. Note that hydrochloride salts often exhibit higher aqueous solubility than free bases.

- Contradiction Resolution : If literature reports conflict (e.g., ethanol vs. DCM solubility), replicate experiments using standardized purity criteria (e.g., ≥98% HPLC) and document solvent preparation (e.g., degassing, drying) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the methoxybenzyl group in piperidine derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney nickel, or platinum oxide for hydrogenation efficiency. Pd/C at 50 psi H₂ and 80°C often achieves >80% yield .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for substitution reactions to enhance nucleophilicity.

- Kinetic Studies : Monitor reaction progress via TLC or in-situ FTIR to identify bottlenecks (e.g., intermediate instability) .

Q. What experimental strategies address contradictory data on the compound’s stability under varying pH/temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C for 48 hours. Analyze degradation products via LC-MS to identify vulnerable functional groups (e.g., methoxy cleavage) .

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (25–300°C) to correlate stability with thermal transitions .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess electronic/steric effects on receptor binding .

- In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or monoamine transporters, leveraging structural analogs (e.g., diphenoxylate, pitolisant) as templates .

Q. What in vitro models are suitable for preliminary toxicity profiling?

- Methodological Answer :

- Hepatotoxicity : Use primary hepatocytes or HepG2 cells treated with 10–100 µM compound for 24–72 hours. Measure ALT/AST release and mitochondrial membrane potential (JC-1 assay) .

- Cytotoxicity : Screen in HEK293 or NIH/3T3 cells via MTT assay. Compare IC₅₀ values to known reference compounds (e.g., cisplatin) .

Q. How can researchers resolve discrepancies in reported GHS hazard classifications?

- Methodological Answer :

- Data Auditing : Cross-reference SDS from multiple suppliers (e.g., KISHIDA Chemical, Aaron Chemicals) and regulatory databases (e.g., NITE, ECHA). Note regional variations (e.g., OSHA HCS vs. EU CLP) .

- In-House Testing : Conduct acute toxicity assays (OECD 423) or skin irritation tests (OECD 439) to validate classifications if commercial data conflict .

Q. What protocols ensure safe scale-up from milligram to gram synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。